molecular formula C25H33F3O5 B580078 Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate CAS No. 195503-20-9

Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate

Cat. No. B580078
M. Wt: 470.5
InChI Key: SPNWWFJGYHYDNY-HCAGXNQISA-N
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Description

Prostaglandin F2α (PGF2α), acting through the FP receptor, causes smooth muscle contraction and exhibits potent luteolytic activity. 17-trifluoromethylphenyl trinor PGF2α is an analog of PGF2α that shares the meta-trifluoromethyl group of travoprost with the 17-phenyl trinor modification of latanoprost. It is anticipated to be a potent and selective agonist of the FP receptor, with potential applications in glaucoma and luteolysis. 17-trifluoromethylphenyl trinor PGF2α methyl ester is a lipophilic analog of 17-trifluoromethylphenyl trinor PGF2α. Methyl esters of PGs serve as prodrugs, as they are efficiently hydrolyzed in certain tissues to generate the bioactive free acid.

Scientific Research Applications

Molecular Structure Analysis

One area of scientific research involving similar compounds includes the analysis of molecular structures. For instance, Curilazo et al. (2017) studied novel diastereoisomers of C21H20O3 obtained from cathodic reduction, focusing on the molecular structures characterized by a central eight-membered ring, cyclopentenyl, and phenyl rings. The study highlighted the different conformations of these rings, which is crucial for understanding molecular interactions and properties (Curilazo et al., 2017).

Pharmacological Implications

Another research focus is on the pharmacological implications of similar compounds. Jaggavarapu et al. (2020) isolated and characterized an impurity found in the preparation of Tafluprost, an antiglaucoma agent. Their study revealed the impurity's anti-glaucoma properties in docking studies, demonstrating its potential biological activity similar to Tafluprost (Jaggavarapu et al., 2020).

Chemical Synthesis and Reactions

Further research is done on the synthesis and reactions of similar chemical structures. Gimalova et al. (2013) synthesized Methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid and studied its recyclization. Such studies are important for understanding the chemical behavior and potential applications of these compounds in various fields (Gimalova et al., 2013).

properties

IUPAC Name

methyl 7-[3,5-dihydroxy-2-[3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33F3O5/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)14-13-19(29)12-11-17-7-6-8-18(15-17)25(26,27)28/h2,4,6-8,13-15,19-23,29-31H,3,5,9-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNWWFJGYHYDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693960
Record name Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-en-1-yl}cyclopentyl)hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester

CAS RN

195503-20-9
Record name Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-en-1-yl}cyclopentyl)hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate
Reactant of Route 2
Reactant of Route 2
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate
Reactant of Route 3
Reactant of Route 3
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate
Reactant of Route 4
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate
Reactant of Route 5
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate
Reactant of Route 6
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate

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